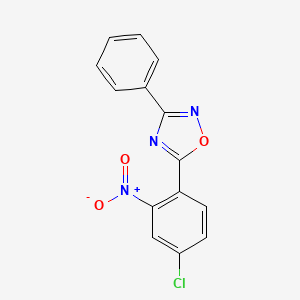
1,2,3,4-tetrahydrophenazine 5,10-dioxide
Übersicht
Beschreibung
1,2,3,4-tetrahydrophenazine 5,10-dioxide, also known as THPDO, is a heterocyclic compound that has been widely studied for its potential applications in the field of biochemistry and pharmacology. THPDO belongs to the phenazine family of compounds, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. In
Wissenschaftliche Forschungsanwendungen
1,2,3,4-tetrahydrophenazine 5,10-dioxide has been studied for its potential applications as an anticancer agent, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. 1,2,3,4-tetrahydrophenazine 5,10-dioxide has also been investigated for its antimicrobial properties, as it has been shown to inhibit the growth of various bacteria and fungi. Furthermore, 1,2,3,4-tetrahydrophenazine 5,10-dioxide has been studied for its anti-inflammatory properties, as it has been shown to suppress the production of pro-inflammatory cytokines in vitro.
Wirkmechanismus
The mechanism of action of 1,2,3,4-tetrahydrophenazine 5,10-dioxide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress in cells. 1,2,3,4-tetrahydrophenazine 5,10-dioxide has been shown to cause DNA damage and disrupt mitochondrial function, leading to cell death. Additionally, 1,2,3,4-tetrahydrophenazine 5,10-dioxide has been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1,2,3,4-tetrahydrophenazine 5,10-dioxide has been shown to have a wide range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. 1,2,3,4-tetrahydrophenazine 5,10-dioxide has also been shown to have antioxidant properties, as it can scavenge free radicals and protect cells from oxidative damage. Furthermore, 1,2,3,4-tetrahydrophenazine 5,10-dioxide has been shown to affect the expression of genes involved in various cellular processes, including cell cycle regulation, DNA repair, and stress response.
Vorteile Und Einschränkungen Für Laborexperimente
1,2,3,4-tetrahydrophenazine 5,10-dioxide has several advantages for use in lab experiments, including its high purity and stability, its well-characterized synthesis method, and its diverse biological activities. However, 1,2,3,4-tetrahydrophenazine 5,10-dioxide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the appropriate dosage and experimental conditions when using 1,2,3,4-tetrahydrophenazine 5,10-dioxide in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1,2,3,4-tetrahydrophenazine 5,10-dioxide, including the investigation of its potential applications in drug development, the elucidation of its mechanism of action, and the exploration of its interactions with other compounds and biomolecules. Additionally, further studies are needed to determine the optimal dosage and administration of 1,2,3,4-tetrahydrophenazine 5,10-dioxide for different applications, and to evaluate its safety and efficacy in vivo. Overall, 1,2,3,4-tetrahydrophenazine 5,10-dioxide represents a promising compound for further research in the field of biochemistry and pharmacology.
Synthesemethoden
The synthesis of 1,2,3,4-tetrahydrophenazine 5,10-dioxide involves the reaction of 1,2-diaminobenzene with an oxidizing agent, such as hydrogen peroxide or potassium permanganate, in the presence of a catalyst, such as copper sulfate or iron(III) chloride. The reaction yields 1,2,3,4-tetrahydrophenazine 5,10-dioxide as a yellow or orange crystalline solid, which can be purified by recrystallization or chromatography. The synthesis of 1,2,3,4-tetrahydrophenazine 5,10-dioxide has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Eigenschaften
IUPAC Name |
10-oxido-1,2,3,4-tetrahydrophenazin-5-ium 5-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-2,5-6H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGMPYKFWVJEKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N(C3=CC=CC=C3[N+]2=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194134 | |
| Record name | Phenazine, 1,2,3,4-tetrahydro-, 5,10-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenazine, 1,2,3,4-tetrahydro-, 5,10-dioxide | |
CAS RN |
4121-35-1 | |
| Record name | Phenazine, 1,2,3,4-tetrahydro-, 5,10-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4121-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC39304 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenazine, 1,2,3,4-tetrahydro-, 5,10-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[(5-chloro-2-methoxybenzoyl)amino]methyl}benzoic acid](/img/structure/B5806900.png)
![3-(3,4-dimethoxyphenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5806905.png)


![1-[4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]-1-ethanone semicarbazone](/img/structure/B5806917.png)







![N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5807005.png)